1-[4-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]prop-2-en-1-one
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Overview
Description
1-[4-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]prop-2-en-1-one is a complex organic compound that features a 1,4-benzodioxine moiety fused with a piperazine ring and a propenone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]prop-2-en-1-one typically involves multiple steps, starting with the formation of the 2,3-dihydro-1,4-benzodioxine core. This can be achieved through ring-closing metathesis using a nitro-Grela catalyst . The piperazine ring is then introduced via nucleophilic substitution reactions, followed by the addition of the propenone group through aldol condensation reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for the ring-closing metathesis and continuous flow reactors for the subsequent steps to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1-[4-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated ketones
Substitution: Various substituted piperazine derivatives
Scientific Research Applications
1-[4-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]prop-2-en-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[4-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Prosympal
- Dibozane
- Piperoxan
- Doxazosin
Uniqueness
Compared to similar compounds, 1-[4-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]prop-2-en-1-one stands out due to its unique combination of a 1,4-benzodioxine moiety with a piperazine ring and a propenone group. This structural arrangement allows for diverse chemical reactivity and potential biological activity .
Properties
IUPAC Name |
1-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-2-15(19)17-7-9-18(10-8-17)16(20)14-11-21-12-5-3-4-6-13(12)22-14/h2-6,14H,1,7-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWXEZSAGVHPLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCN(CC1)C(=O)C2COC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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